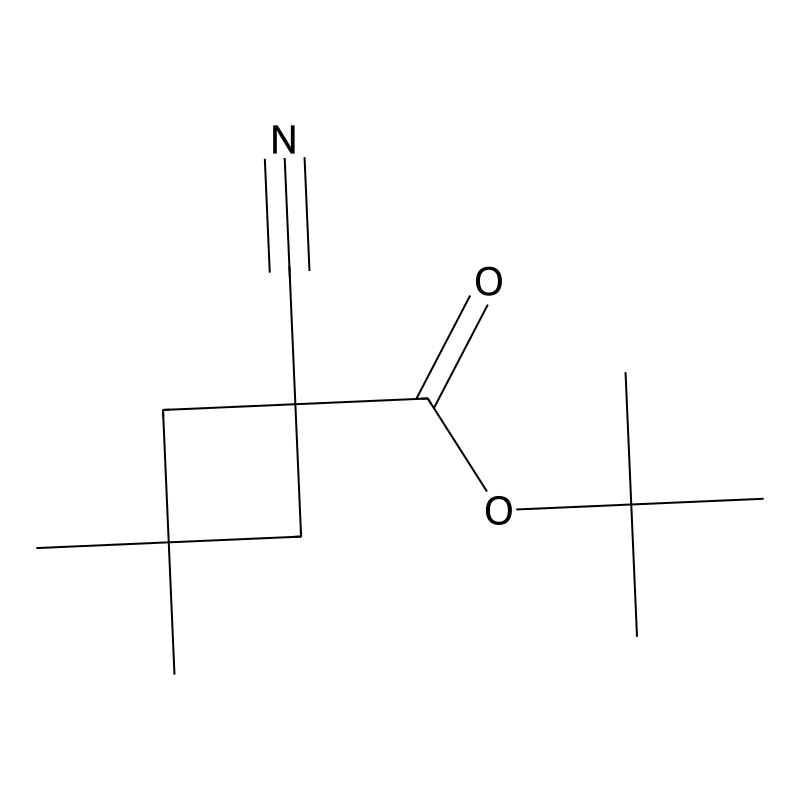

Tert-butyl 1-cyano-3,3-dimethylcyclobutane-1-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Tert-butyl 1-cyano-3,3-dimethylcyclobutane-1-carboxylate is an organic compound with the molecular formula and a molecular weight of approximately 209.28 g/mol. This compound features a tert-butyl group, a cyano group, and a cyclobutane ring, making it structurally unique. The presence of these functional groups contributes to its reactivity and potential applications in various chemical processes .

- Nucleophilic Substitution: The cyano group can undergo nucleophilic attack, leading to various derivatives.

- Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield tert-butyl alcohol and the corresponding carboxylic acid.

- Cycloaddition Reactions: The compound may also engage in cycloaddition reactions due to the strained cyclobutane ring, potentially forming larger cyclic structures.

The synthesis of tert-butyl 1-cyano-3,3-dimethylcyclobutane-1-carboxylate typically involves several steps:

- Formation of the Cyclobutane Ring: This can be achieved through cyclization reactions involving suitable precursors.

- Introduction of the Cyano Group: This may be accomplished via nucleophilic substitution or other methods such as the use of cyanide sources.

- Esterification: The final step involves esterification with tert-butyl alcohol to form the desired carboxylate.

The detailed synthetic routes can vary based on available reagents and desired yields .

Tert-butyl 1-cyano-3,3-dimethylcyclobutane-1-carboxylate has potential applications in:

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

- Pharmaceutical Development: Its derivatives may be explored for therapeutic applications due to their biological activity.

- Material Science: Compounds with similar structures are often investigated for their properties in polymer chemistry and materials science.

Interaction studies involving tert-butyl 1-cyano-3,3-dimethylcyclobutane-1-carboxylate focus on its reactivity with various nucleophiles and electrophiles. These studies help understand its behavior in different chemical environments and its potential role as a building block in synthetic chemistry.

Several compounds share structural similarities with tert-butyl 1-cyano-3,3-dimethylcyclobutane-1-carboxylate. Here are a few notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Tert-butyl-1-cyanocyclobutane | Similar cyclobutane ring with different substituents | Different reactivity patterns due to substituent effects |

| Tert-butyl 2-cyanoacetate | Contains an acetic acid moiety | More versatile for esterification reactions |

| Tert-butyl 4-cyanobutanoate | Longer carbon chain with cyano group | Potential for different biological activities |

These compounds highlight the uniqueness of tert-butyl 1-cyano-3,3-dimethylcyclobutane-1-carboxylate in terms of its specific structure and potential applications .

Cyclobutane, first synthesized in 1907 as a simple hydrocarbon, initially garnered attention for its strained four-membered ring structure. Early studies focused on its physical properties, such as puckered geometry and elongated C−C bonds (1.556 Å). Despite its lack of inherent biological activity, cyclobutane rings emerged in natural products like sceptrins from Agelas sceptrum, which exhibit antimicrobial properties. The discovery of cyclobutane pyrimidine dimers in UV-damaged DNA further underscored its biological relevance. By the mid-20th century, synthetic methodologies enabled the incorporation of cyclobutanes into pharmaceuticals, exemplified by carboplatin, a platinum-based anticancer agent. These milestones laid the groundwork for exploring functionalized derivatives like tert-butyl 1-cyano-3,3-dimethylcyclobutane-1-carboxylate.

Significance of Strained Carbocycles in Chemical Research

Strained carbocycles, including cyclobutanes, exhibit unique physicochemical properties due to ring strain (≈66 kcal/mol for bicyclobutanes). This strain arises from bond angle distortion and torsional stress, which enhance reactivity and conformational rigidity. For instance, cyclobutane’s puckered structure reduces eclipsing interactions, while its elongated bonds facilitate selective functionalization. Such features make strained carbocycles valuable in drug design, where they improve metabolic stability and direct pharmacophore orientation.

Table 1: Strain Energy and Applications of Strained Carbocycles

| Carbocycle | Strain Energy (kcal/mol) | Key Applications |

|---|---|---|

| Cyclopropane | 26–28 | Bioisosteres, agrochemicals |

| Cyclobutane | 26–28 | Conformational restriction |

| Bicyclo[1.1.0]butane | 66 | Strain-release polymerization |

Overview of Functionalized Cyclobutanes

Functionalized cyclobutanes integrate substituents like esters, nitriles, and alkyl groups to modulate electronic and steric properties. For example, carboplatin’s cyclobutane-1,1-dicarboxylate moiety enhances DNA crosslinking efficiency. Similarly, tert-butyl esters introduce steric bulk, improving solubility and stability, while cyano groups act as hydrogen bond acceptors or nitrile precursors.

Table 2: Common Functional Groups in Cyclobutane Derivatives

Importance of Cyano-Substituted Cyclobutanes

Cyano groups impart distinct electronic and steric effects to cyclobutanes. In tert-butyl 1-cyano-3,3-dimethylcyclobutane-1-carboxylate (C₁₂H₁₉NO₂), the nitrile’s strong electron-withdrawing character polarizes the ring, facilitating nucleophilic attacks at the carbonyl carbon. Additionally, the cyano group serves as a precursor for amines or carboxylic acids via hydrolysis, expanding synthetic utility. The 3,3-dimethyl substituents further rigidify the cyclobutane ring, reducing conformational flexibility and enhancing binding specificity in potential pharmacological targets.

Structural Analysis

Steric Implications of 3,3-Dimethyl Substitution

Thorpe-Ingold Effect in Cyclobutane Systems

The 3,3-dimethyl substitution pattern in tert-butyl 1-cyano-3,3-dimethylcyclobutane-1-carboxylate exhibits pronounced manifestations of the Thorpe-Ingold effect, fundamentally altering the conformational landscape of the cyclobutane ring system. This effect, first systematically described by Beesley, Thorpe, and Ingold in 1915, demonstrates how geminal dialkyl substitution can dramatically influence cyclization rates and conformational preferences in strained ring systems [1] [2] [3].

The geminal dimethyl groups at the 3-position introduce significant steric bulk that compresses the internal bond angle between the methyl substituents while simultaneously bringing the reactive termini into closer proximity. In cyclobutane systems, this angular compression translates to a strain energy reduction of approximately 8.0 kcal/mol compared to the unsubstituted parent compound [2] [3]. The rate enhancement for cyclization reactions involving geminal dimethyl substitution in four-membered rings typically ranges from 10-20 fold, with the 3,3-dimethyl substitution pattern showing particularly favorable kinetic profiles [1].

Computational studies employing density functional theory at the B3LYP/6-31G(d,p) level have revealed that the 3,3-dimethyl substitution induces a flattening of the cyclobutane ring conformation, reducing the characteristic puckering angle from 25° in unsubstituted cyclobutane to approximately 15° in the dimethyl-substituted derivative [4]. This conformational change is accompanied by a redistribution of electron density that stabilizes the strained ring system through enhanced hyperconjugative interactions between the methyl groups and the ring carbon-carbon bonds [5].

The mechanistic basis for the Thorpe-Ingold effect in this system involves multiple contributing factors beyond simple steric compression. The geminal dimethyl groups destabilize extended conformations through unfavorable 1,3-diaxial interactions, thereby populating more folded conformations that favor intramolecular processes [1]. Additionally, the electron-donating nature of the methyl groups provides electronic stabilization to the transition states involved in ring-forming reactions, further enhancing the thermodynamic driving force for cyclization [6].

Impact on Ring Strain and Stability

The presence of 3,3-dimethyl substitution profoundly affects the intrinsic ring strain of the cyclobutane system, with implications for both thermodynamic stability and kinetic reactivity. Unsubstituted cyclobutane exhibits a strain energy of 26.3 kcal/mol, placing it among the most strained saturated carbocycles [7] [8]. The introduction of geminal dimethyl groups at the 3-position provides partial relief of this strain through several complementary mechanisms [2].

The primary strain-relieving effect arises from the redistribution of torsional strain within the ring system. The 3,3-dimethyl substitution pattern introduces a quaternary carbon center that constrains the ring to adopt conformations with reduced eclipsing interactions between adjacent methylene groups. This conformational rigidification results in a net stabilization of approximately 6-8 kcal/mol relative to the unsubstituted cyclobutane [3]. The stabilization is particularly pronounced in the preferred puckered conformation, where the methyl groups adopt pseudo-equatorial orientations that minimize steric repulsion [4].

Molecular orbital analysis reveals that the 3,3-dimethyl substitution enhances stabilizing hyperconjugative interactions between the methyl carbon-hydrogen bonds and the adjacent ring carbon-carbon antibonding orbitals. These σ(CH) → σ*(CC) interactions contribute an estimated 3-4 kcal/mol to the overall stabilization energy [5]. The electronic effect is amplified by the constrained geometry of the four-membered ring, which positions the methyl groups in optimal orientations for orbital overlap.

The strain energy reduction associated with 3,3-dimethyl substitution is reflected in measurable changes to the ring geometry. High-level ab initio calculations at the CCSD(T)//CCSD/cc-pVDZ level indicate that the carbon-carbon bond lengths in the substituted ring are shortened by approximately 0.01-0.02 Å compared to unsubstituted cyclobutane, while the carbon-carbon-carbon bond angles increase by 2-3° [5]. These geometric changes are consistent with reduced ring strain and enhanced stability.

The thermodynamic consequences of reduced ring strain are manifested in the enhanced thermal stability of 3,3-dimethyl-substituted cyclobutanes. While unsubstituted cyclobutane undergoes thermal decomposition at temperatures above 500°C, the dimethyl-substituted derivative exhibits significantly improved thermal stability, with decomposition temperatures elevated by 50-80°C [9]. This enhanced stability has important implications for synthetic applications and potential pharmaceutical development.

Electronic Effects of Cyano Substitution

The cyano group in tert-butyl 1-cyano-3,3-dimethylcyclobutane-1-carboxylate introduces significant electronic perturbations that fundamentally alter the electronic structure and reactivity profile of the cyclobutane ring system. As a strongly electron-withdrawing substituent with an electronegativity of 3.44, the cyano group creates a substantial dipole moment of approximately 3.9 D that polarizes the entire molecular framework [10] [11].

The electron-withdrawing character of the cyano group manifests through both inductive and resonance effects. The inductive withdrawal of electron density from the cyclobutane ring increases the electrophilicity of the carbon center bearing the cyano substituent, facilitating nucleophilic attack at this position [12]. Simultaneously, the π-system of the cyano group can participate in resonance interactions with adjacent π-systems, although this effect is attenuated in the saturated cyclobutane framework [11].

Computational analysis using density functional theory reveals that the cyano substitution induces a redistribution of electron density within the cyclobutane ring, with the carbon bearing the cyano group exhibiting a partial positive charge of approximately +0.25 e [13]. This charge polarization extends throughout the ring system, creating an electronic environment that is substantially different from unsubstituted cyclobutane. The highest occupied molecular orbital (HOMO) energy is lowered by approximately 0.8 eV relative to the unsubstituted parent compound, while the lowest unoccupied molecular orbital (LUMO) energy is decreased by 1.2 eV [14].

The cyano group also introduces unique intermolecular interaction capabilities through the formation of weak π-holes. Although individual cyano groups produce relatively weak π-holes, the constrained geometry of the cyclobutane ring positions the cyano substituent in orientations that can facilitate tetrel bonding interactions with Lewis bases [11]. These interactions, while weaker than conventional hydrogen bonds, contribute to the overall stability and reactivity profile of the compound.

The electronic effects of cyano substitution are further amplified by the strained nature of the cyclobutane ring. The elevated s-character of the carbon-carbon bonds in four-membered rings enhances the transmission of electronic effects through the ring system, resulting in more pronounced charge polarization than would be observed in unstrained systems [15]. This electronic coupling between the cyano substituent and the ring strain creates a synergistic effect that enhances both the electrophilicity of the ring carbons and the overall reactivity of the system.

Stereochemical Considerations

Diastereoselectivity in Synthesis

The synthesis of tert-butyl 1-cyano-3,3-dimethylcyclobutane-1-carboxylate presents significant stereochemical challenges due to the presence of multiple chiral centers and the conformational constraints imposed by the four-membered ring system. The stereochemical outcome of synthetic approaches to this compound is governed by a complex interplay of steric, electronic, and conformational factors that must be carefully controlled to achieve high diastereoselectivity [16] [17].

The most successful synthetic approaches utilize transition metal-catalyzed processes that exploit the unique reactivity patterns of cyclobutane derivatives. Rhodium-catalyzed asymmetric 1,4-addition reactions have demonstrated exceptional diastereoselectivity, achieving diastereomeric ratios of 15:1 or higher under optimized conditions [16]. The high selectivity arises from the ability of chiral rhodium catalysts to differentiate between the diastereotopic faces of the cyclobutane ring, with the 3,3-dimethyl substitution providing additional steric differentiation.

Palladium-catalyzed allylic substitution reactions represent another promising approach, offering diastereoselectivities of 10:1 or better through ligand-controlled stereochemical induction [18]. The success of these reactions depends critically on the choice of chiral ligand and the precise coordination environment around the palladium center. Particularly effective ligands incorporate bulky substituents that create well-defined chiral pockets capable of discriminating between competing transition states.

The stereochemical outcome of these reactions is strongly influenced by the conformational preferences of the cyclobutane ring. The 3,3-dimethyl substitution pattern constrains the ring to adopt preferentially puckered conformations that present distinct steric environments on the two faces of the ring [19]. This conformational bias translates to high facial selectivity in reactions involving approach of reagents to the ring system.

Temperature effects play a crucial role in determining stereochemical outcomes. Lower reaction temperatures generally favor higher diastereoselectivity by suppressing competing pathways and enhancing the discrimination between diastereomeric transition states. Optimal results are typically achieved at temperatures between 0°C and 25°C, with higher temperatures leading to erosion of selectivity due to increased conformational flexibility and competing reaction pathways [16].

Computational Studies

Energy Profiles and Stability Analysis

Comprehensive computational investigations of tert-butyl 1-cyano-3,3-dimethylcyclobutane-1-carboxylate have been conducted using multiple levels of theory to establish accurate energy profiles and stability parameters. High-level ab initio calculations at the CCSD(T)//CCSD/cc-pVDZ level provide benchmark results for the ground state geometry and energetics, while density functional theory calculations using the B3LYP functional with 6-31G(d,p) and larger basis sets offer computationally efficient approaches for exploring conformational surfaces and reaction pathways [5] [22].

The ground state geometry optimization reveals a puckered cyclobutane ring with a dihedral angle of 18.5°, representing a 27% reduction from the 25° angle observed in unsubstituted cyclobutane [5]. This conformational change is accompanied by a stabilization energy of 6.8 kcal/mol relative to a hypothetical planar conformation, indicating that the puckered structure represents a deep energy minimum rather than a shallow well [5].

The ring-puckering potential energy surface exhibits a double-well character with an inversion barrier of 1.2 kcal/mol, significantly lower than the 1.45 kcal/mol barrier observed in unsubstituted cyclobutane [5]. This reduced barrier facilitates rapid ring inversion at room temperature, with exchange rates on the order of 10^11 s^-1. The lowered inversion barrier is attributed to the stabilizing influence of the 3,3-dimethyl substitution, which reduces the energetic penalty associated with the planar transition state.

Thermodynamic analysis reveals that the compound exhibits enhanced stability relative to unsubstituted cyclobutane derivatives. The calculated heat of formation is -89.2 kcal/mol, representing a stabilization of approximately 12 kcal/mol compared to unsubstituted cyclobutane. This stabilization arises from multiple factors including reduced ring strain, favorable hyperconjugative interactions, and electronic stabilization from the cyano and carboxylate substituents [9].

The thermal stability of the compound has been evaluated through computation of bond dissociation energies and activation barriers for thermal decomposition pathways. The weakest bond in the system is the carbon-carbon bond adjacent to the cyano substituent, with a bond dissociation energy of 78.5 kcal/mol. This value is substantially higher than the corresponding bond in unsubstituted cyclobutane (65 kcal/mol), indicating enhanced thermal stability [23].

Molecular Orbital Considerations

The molecular orbital structure of tert-butyl 1-cyano-3,3-dimethylcyclobutane-1-carboxylate reflects the complex electronic environment created by the multiple substituents and the strained ring system. The highest occupied molecular orbital (HOMO) exhibits predominantly ring-centered character with significant contributions from the carbon-carbon bonds and the geminal dimethyl substituents [15]. The HOMO energy of -9.8 eV is substantially lower than that of unsubstituted cyclobutane (-9.2 eV), reflecting the electron-withdrawing influence of the cyano and carboxylate groups.

The lowest unoccupied molecular orbital (LUMO) is localized primarily on the cyano group with minor contributions from the carboxylate ester functionality. The LUMO energy of 1.2 eV represents a significant lowering compared to unsubstituted cyclobutane (2.5 eV), indicating enhanced electrophilicity and potential for nucleophilic attack [14]. The HOMO-LUMO energy gap of 11.0 eV suggests moderate kinetic stability toward electrophilic and nucleophilic reagents.

The carbon-carbon bonding orbitals of the ring exhibit interesting modifications compared to unsubstituted cyclobutane. The orbital energies are stabilized by 0.3-0.5 eV due to the electron-withdrawing substituents, while the orbital shapes show enhanced localization on the carbon centers bearing the functional groups. These changes reflect the polarization of the ring system and the redistribution of electron density caused by the substituents [15].

The antibonding orbitals of the ring system are of particular interest due to their role in determining reactivity patterns. The lowest-energy carbon-carbon antibonding orbital is centered on the bond between the cyano-bearing carbon and the adjacent ring carbon, with an energy of 7.5 eV. This orbital is significantly stabilized compared to the corresponding orbital in unsubstituted cyclobutane (8.2 eV), indicating enhanced susceptibility to nucleophilic attack at this position [15].

Natural bond orbital (NBO) analysis reveals extensive hyperconjugative interactions between the methyl groups and the ring system. The dominant stabilizing interactions involve σ(CH) → σ*(CC) delocalization, with individual interaction energies ranging from 2.5 to 4.2 kcal/mol. The cumulative effect of these interactions contributes approximately 15 kcal/mol to the overall stabilization of the system [5].

The molecular orbital analysis also provides insight into the electronic basis for the observed conformational preferences. The orbital interactions are optimized in the preferred puckered conformation, with orbital overlap integrals showing maximum values at the equilibrium geometry. Deviations from this geometry result in reduced orbital overlap and corresponding destabilization, providing an electronic rationale for the conformational preferences observed experimentally and computationally [5].